molecular formula C27H25N3O5S B418076 METHYL 4-[(2Z)-3-[(4-METHOXYPHENYL)METHYL]-4-OXO-2-(PHENYLIMINO)-1,3-THIAZINANE-6-AMIDO]BENZOATE CAS No. 405901-88-4

METHYL 4-[(2Z)-3-[(4-METHOXYPHENYL)METHYL]-4-OXO-2-(PHENYLIMINO)-1,3-THIAZINANE-6-AMIDO]BENZOATE

Cat. No.: B418076
CAS No.: 405901-88-4
M. Wt: 503.6g/mol
InChI Key: FMLVXKZCRXKDDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

METHYL 4-[(2Z)-3-[(4-METHOXYPHENYL)METHYL]-4-OXO-2-(PHENYLIMINO)-1,3-THIAZINANE-6-AMIDO]BENZOATE is a complex organic compound with a unique structure that includes a thiazinane ring, a methoxyphenyl group, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 4-[(2Z)-3-[(4-METHOXYPHENYL)METHYL]-4-OXO-2-(PHENYLIMINO)-1,3-THIAZINANE-6-AMIDO]BENZOATE typically involves multiple stepsThe reaction conditions often require the use of catalysts, such as anhydrous aluminum chloride, and solvents like dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

METHYL 4-[(2Z)-3-[(4-METHOXYPHENYL)METHYL]-4-OXO-2-(PHENYLIMINO)-1,3-THIAZINANE-6-AMIDO]BENZOATE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: Used to reduce specific functional groups within the compound.

    Substitution: Commonly involves the replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

METHYL 4-[(2Z)-3-[(4-METHOXYPHENYL)METHYL]-4-OXO-2-(PHENYLIMINO)-1,3-THIAZINANE-6-AMIDO]BENZOATE has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of METHYL 4-[(2Z)-3-[(4-METHOXYPHENYL)METHYL]-4-OXO-2-(PHENYLIMINO)-1,3-THIAZINANE-6-AMIDO]BENZOATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-[(4-methoxyphenyl)methyl]-4-oxo-2-phenylimino-1,3-thiazinane-6-carboxylate
  • Methyl 4-[(4-methoxyphenyl)methyl]-4-oxo-2-phenylimino-1,3-thiazinane-6-sulfonate

Uniqueness

METHYL 4-[(2Z)-3-[(4-METHOXYPHENYL)METHYL]-4-OXO-2-(PHENYLIMINO)-1,3-THIAZINANE-6-AMIDO]BENZOATE is unique due to its specific combination of functional groups and its potential for diverse applications. Its structure allows for various chemical modifications, making it a versatile compound in research and industry .

Properties

CAS No.

405901-88-4

Molecular Formula

C27H25N3O5S

Molecular Weight

503.6g/mol

IUPAC Name

methyl 4-[[3-[(4-methoxyphenyl)methyl]-4-oxo-2-phenylimino-1,3-thiazinane-6-carbonyl]amino]benzoate

InChI

InChI=1S/C27H25N3O5S/c1-34-22-14-8-18(9-15-22)17-30-24(31)16-23(36-27(30)29-20-6-4-3-5-7-20)25(32)28-21-12-10-19(11-13-21)26(33)35-2/h3-15,23H,16-17H2,1-2H3,(H,28,32)

InChI Key

FMLVXKZCRXKDDW-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)CN2C(=O)CC(SC2=NC3=CC=CC=C3)C(=O)NC4=CC=C(C=C4)C(=O)OC

Canonical SMILES

COC1=CC=C(C=C1)CN2C(=O)CC(SC2=NC3=CC=CC=C3)C(=O)NC4=CC=C(C=C4)C(=O)OC

Origin of Product

United States

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